1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea
Description
1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridinylsulfanyl group and a pyrimidinyl group connected via a propyl chain to a urea moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-(3-pyridin-2-ylsulfanylpropyl)-3-pyrimidin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(18-12-15-7-3-8-16-12)17-9-4-10-20-11-5-1-2-6-14-11/h1-3,5-8H,4,9-10H2,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQJQZUPPOYKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCCNC(=O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridin-2-ylsulfanylpropylamine and pyrimidin-2-ylisocyanate.
Reaction Conditions: The pyridin-2-ylsulfanylpropylamine is reacted with pyrimidin-2-ylisocyanate under controlled conditions to form the desired urea derivative.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity of the compound
Chemical Reactions Analysis
1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity .
Mechanism of Action
The mechanism of action of 1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea can be compared with other similar compounds:
Similar Compounds: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives share structural similarities and have been studied for their biological activities.
Uniqueness: The presence of both pyridinyl and pyrimidinyl groups in this compound provides a unique combination of properties, making it a versatile compound for various applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
